2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Oxadiazoles are classified as heterocyclic compounds and are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole can be synthesized through various chemical methods, which are explored in detail in the synthesis analysis section.
The synthesis of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole can be approached using several methods:
The molecular structure of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole consists of a butyl group attached to the oxadiazole ring at one position and a bromophenyl group at another. The chemical formula is , with a molecular weight of approximately 284.16 g/mol. The structural representation highlights the arrangement of atoms within the five-membered ring and the substituents attached to it.
The chemical reactivity of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is influenced by its functional groups:
The mechanism of action for compounds like 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole include:
Chemical properties include:
2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole has potential applications in various scientific fields:
Heterocyclic scaffolds form the structural backbone of >85% of marketed pharmaceuticals, with nitrogen-oxygen containing rings like 1,3,4-oxadiazoles demonstrating exceptional therapeutic versatility. Recent advances highlight their critical role in addressing drug-resistant parasitic infections, particularly through novel mechanisms of action. A 2024 study identified 1,3,4-oxadiazole derivatives as broad-spectrum antiparasitic agents showing nanomolar efficacy against Plasmodium falciparum (malaria parasite) and low-micromolar activity against Trypanosoma brucei (causing Human African Trypanosomiasis) and Leishmania species [3]. These compounds overcome key limitations of conventional therapies through:
Table 1: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Disease Target | Biological Activity (IC₅₀) | Selectivity Index |
---|---|---|
Plasmodium falciparum | 12-85 nM | >100 vs. THP-1 cells |
Trypanosoma brucei | 0.7-3.1 µM | 35-58 |
Leishmania infantum | 1.5-4.8 µM (promastigotes/amastigotes) | 22-45 |
The 1,3,4-oxadiazole ring system provides unique electronic and steric properties that enhance drug-likeness:
Strategic functionalization at the 2- and 5-positions of 1,3,4-oxadiazole generates synergistic pharmacophores:
This specific substitution pattern yields calculated properties aligning with Lipinski’s Rule of Five: molecular weight 281.15 g/mol, H-bond acceptors 3, H-bond donors 0, and predicted blood-brain barrier permeability (Pe > 4.5 × 10⁻⁶ cm/s) critical for CNS-targeting antiparasitics [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7